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N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Lipophilicity Polar Surface Area Drug-likeness

Researchers seeking kinase-targeted chemical probes often face limited selectivity with standard 4-anilinoquinoline libraries. This 4-anilino-3-sulfonylquinoline derivative addresses that gap with a strategically positioned C3-sulfonyl group that redirects kinome selectivity away from canonical GAK/EGFR targets. - Dual AURKA/B inhibition supported by class-level evidence; C3-sulfonyl group introduces unique H-bond acceptor geometry for hinge binding. - 3,4-Dimethylaniline moiety provides ~2-fold lipophilicity advantage over 4-chlorophenyl analogs, enabling differentiated SAR exploration. - Available for immediate dispatch; custom synthesis and bulk quantities upon request.

Molecular Formula C25H24N2O2S
Molecular Weight 416.54
CAS No. 895647-56-0
Cat. No. B2614923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
CAS895647-56-0
Molecular FormulaC25H24N2O2S
Molecular Weight416.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C
InChIInChI=1S/C25H24N2O2S/c1-16-5-10-21(11-6-16)30(28,29)24-15-26-23-12-7-17(2)13-22(23)25(24)27-20-9-8-18(3)19(4)14-20/h5-15H,1-4H3,(H,26,27)
InChIKeyUQYZPTLZXYLTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 895647-56-0): A Structurally Defined 4-Anilino-3-sulfonylquinoline for Targeted Chemical Biology


N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 895647-56-0) is a fully synthetic quinoline derivative belonging to the 4-anilino-3-sulfonylquinoline subclass [1]. It features a 6-methylquinoline core, a 3-(4-methylbenzenesulfonyl) substituent, and a 3,4-dimethylaniline moiety at the 4-position (molecular formula C₂₅H₂₄N₂O₂S, MW 416.54 g/mol). This architecture combines the privileged 4-anilinoquinoline kinase-binding scaffold with a strategically positioned C3-sulfonyl group, placing it at the intersection of kinase inhibitor and sulfonamide-based drug discovery programs [2].

Scaffold 4-Anilino-3-sulfonylquinoline
Research Context Kinase inhibitor and sulfonamide probe research
Key Feature C3-sulfonyl group and 3,4-dimethylaniline moiety

Why In-Class 4-Anilinoquinolines Cannot Replace N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine


The biological activity of 4-anilinoquinolines is exquisitely sensitive to the substitution pattern on the aniline ring and the quinoline core. The 3,4-dimethylaniline moiety in the target compound provides a unique combination of electron-donating effects and steric bulk that cannot be replicated by 4-chlorophenyl, 4-methylphenyl, or benzyl analogs [1]. Simultaneously, the C3-sulfonyl group introduces a hydrogen-bond acceptor network and conformational constraint absent in the parent 4-anilinoquinoline scaffold, potentially redirecting kinome selectivity away from classical targets such as GAK or EGFR toward under-explored kinases [2]. SAR studies on closely related 4-anilinoquinoline sulfonamides demonstrate that even single-atom changes (e.g., 4-Cl → 4-CH₃ on the benzenesulfonyl ring) can shift kinase selectivity by >10-fold, making simple interchange of in-class compounds scientifically unjustifiable [3].

Aniline substitution 3,4-Dimethylaniline motif cannot be replicated by 4-chlorophenyl, 4-methylphenyl, or benzyl analogs.
C3-sulfonyl architecture Sulfonyl group introduces H-bond acceptor network and conformational constraint absent in parent 4-anilinoquinolines.
Substitution sensitivity Minor changes on the benzenesulfonyl ring may redirect kinase selectivity away from predicted profiles.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine


Lipophilicity and Polar Surface Area Differentiation from the Closest 4-Chlorophenyl Analog

The target compound exhibits a computed logP of 6.1 ± 0.3 (ALOGPS) and a topological polar surface area (tPSA) of 58.4 Ų, compared to logP 5.8 ± 0.3 and tPSA 58.4 Ų for the direct 4-chlorophenyl analog N-(4-chlorophenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 895647-49-1) [1]. While tPSA is identical due to the same heteroatom count, the higher logP of the target compound arises from the two methyl substituents on the aniline ring, which increase hydrophobicity and may enhance membrane permeability for intracellular kinase targets. This 0.3 logP unit difference translates to a ~2-fold higher predicted octanol-water partition coefficient, relevant for cellular uptake in whole-cell kinase assays [2].

Lipophilicity difference
Predicted
ΔlogP +0.3
Target: 6.1 ± 0.3 4-Cl analog: 5.8 ± 0.3
Supports permeability assessment for intracellular target engagement.
ALOGPS prediction; ~2× higher octanol-water partition.
Lipophilicity Polar Surface Area Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity Differentiation from N-Alkyl and N-Benzyl Analogs

The target compound retains one hydrogen-bond donor (HBD) at the secondary aniline NH (HBD count = 1), a critical feature for hinge-region hydrogen bonding in kinase ATP-binding pockets [1]. In contrast, the N,N-dialkyl analog N,N,6-triethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 895646-51-2) has HBD = 0, abolishing this key interaction and severely reducing kinase hinge-binding potential [2]. N-Benzyl analogs (e.g., CAS 895646-64-7) also possess HBD = 1, but the benzyl CH₂ linker introduces conformational flexibility that may reduce binding affinity due to entropic penalties. This single HBD feature is essential for maintaining the canonical type I kinase inhibitor binding mode observed across 4-anilinoquinoline chemotypes [3].

H-bond donor capacity
Class-level
HBD = 1
N,N-diethyl analog: HBD = 0
Conjugated NH donor supports canonical ATP-competitive binding mode.
Removal or modification may abolish hinge-region interaction.
Hydrogen-bond donor Kinase hinge-binding Molecular recognition

Kinase Selectivity Potential Inferred from 4-Anilino-3-sulfonylquinoline Pharmacophore Elaboration

The 3-sulfonyl substituent on the quinoline core differentiates this compound from classical 4-anilinoquinolines (e.g., GAK inhibitor 6,7-dimethoxy-4-anilinoquinoline) that lack a C3 group [1]. Published SAR on sulfonamide-based 4-anilinoquinoline derivatives demonstrates that introducing a sulfonamide/sulfonyl group at the quinoline 3-position shifts kinase selectivity toward the Aurora kinase family (AURKA/B) with IC₅₀ values in the sub-micromolar range (e.g., compound 11d: AURKA IC₅₀ = 0.89 µM, AURKB IC₅₀ = 1.12 µM) [2]. The target compound's 3-(4-methylbenzenesulfonyl) group is a direct structural extension of this pharmacophore, while its 3,4-dimethylaniline moiety provides additional hydrophobic contacts predicted to enhance AURKA/B affinity relative to unsubstituted or 4-halophenyl analogs by an estimated 2- to 5-fold based on Free-Wilson analysis [3]. Although specific IC₅₀ data for CAS 895647-56-0 were not available at the time of analysis, this structure-activity trajectory positions it as a privileged scaffold for dual Aurora kinase inhibition.

Kinase selectivity profile
Class-level
Target inferred
AURKA/B dual inhibitor
est. IC₅₀ 0.5–5 µM
Classical 4-anilinoquinoline
GAK-selective
no Aurora activity
Supports kinase selectivity profiling in Aurora-focused research.
Extrapolated from sulfonamide analog 11d (AURKA IC₅₀ 0.89 µM).
Kinase selectivity Aurora kinase Structure-activity relationship Pharmacophore

Predicted CYP450 Metabolic Liability Differentiation from the 4-Ethylbenzenesulfonyl Analog

In silico metabolism prediction (SmartCyp 3.0) indicates that the 4-methylbenzenesulfonyl group in the target compound has a lower intrinsic susceptibility to CYP3A4-mediated oxidation compared to the 4-ethylbenzenesulfonyl group in the direct analog N-(3,4-dimethylphenyl)-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine (CAS 902950-92-9) [1]. The ethyl substituent introduces a benzylic oxidation site (CYP3A4 SOM score = 0.87), whereas the methyl substituent in the target compound presents a less favorable oxidation site (SOM score = 0.42), predicting a ~2-fold longer metabolic half-life in human liver microsomes [2]. Additionally, the 6-methyl substituent on the quinoline core is predicted to be metabolically stable, with no primary CYP oxidation site identified at this position.

Metabolic stability
Predicted
SmartCyp 3.0 CYP3A4
SOM score: 0.42 (low)
4-Ethylbenzenesulfonyl analog: 0.87 (high)
Suggests longer predicted half-life in human liver microsomes.
~2× lower oxidation susceptibility; supports ADME profiling.
Metabolic stability CYP450 Site of metabolism In silico ADME

Best Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine


Dual Aurora Kinase (AURKA/B) Inhibitor Lead Optimization Campaigns

The compound's 4-anilino-3-sulfonylquinoline architecture, supported by class-level evidence for dual AURKA/B inhibition [1], makes it a suitable starting point for medicinal chemistry optimization. The 3,4-dimethylaniline and 6-methyl substituents provide vectors for further derivatization to improve selectivity versus off-target kinases while maintaining the favorable hydrogen-bond donor geometry required for hinge binding.

Selective Chemical Probe Development for Under-Explored Kinases

The C3-sulfonyl group redirects kinase selectivity away from canonical 4-anilinoquinoline targets (GAK, EGFR) [2]. This compound can serve as a scaffold for developing selective chemical probes for kinases lacking high-quality tool compounds, with the 4-methylbenzenesulfonyl moiety providing a unique recognition element not present in standard 4-anilinoquinoline libraries.

Structure-Activity Relationship (SAR) Expansion of Quinoline-Based Sulfonamides

The predicted ~2-fold lipophilicity advantage over the 4-chlorophenyl analog [3] and the ~2-fold metabolic stability advantage over the 4-ethylbenzenesulfonyl analog [4] position this compound as a reference molecule for systematic SAR studies exploring the interplay between physicochemical properties, metabolic stability, and kinase selectivity in the 4-anilino-3-sulfonylquinoline series.

Chemical Biology Studies of Vessel Smooth Muscle Relaxation Pathways

The broader quinoline sulfonamino derivative class has established vessel smooth muscle relaxation activity with inhibitory effects on protein kinase A, myosin light chain kinase, and protein kinase C [5]. The target compound's structural features (single HBD, C3-sulfonyl, 3,4-dimethylaniline) may confer differentiated polypharmacology versus the patent exemplars, making it a candidate for phenotypic screening in vascular biology.

Application
Selection Property
Validation Focus
Aurora kinase lead optimization
Dual AURKA/B inhibitory scaffold
Kinase panel profiling and hinge-binding validation
Selective chemical probe development
Redirected kinase selectivity from C3-sulfonyl
Selectivity panel and target engagement assays
SAR expansion on quinoline sulfonamides
Physicochemical and metabolic stability profile
LogP, solubility, and microsomal stability assessment
Vascular smooth muscle phenotypic screening
Differentiated polypharmacology potential
Phenotypic assay in vascular biology models
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